molecular formula C11H16O3 B14416729 Tert-butyl 2-acetylpent-4-ynoate CAS No. 80250-03-9

Tert-butyl 2-acetylpent-4-ynoate

Cat. No.: B14416729
CAS No.: 80250-03-9
M. Wt: 196.24 g/mol
InChI Key: PYTMHYLPHOKMFU-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylpent-4-ynoate is an organic compound with a unique structure that includes a tert-butyl group, an acetyl group, and a pent-4-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetylpent-4-ynoate typically involves the reaction of tert-butyl alcohol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetylpent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-acetylpent-4-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylpent-4-ynoate involves its interaction with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce different products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the tert-butyl and acetyl groups, along with the pent-4-ynoate moiety, makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

80250-03-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

tert-butyl 2-acetylpent-4-ynoate

InChI

InChI=1S/C11H16O3/c1-6-7-9(8(2)12)10(13)14-11(3,4)5/h1,9H,7H2,2-5H3

InChI Key

PYTMHYLPHOKMFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC#C)C(=O)OC(C)(C)C

Origin of Product

United States

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